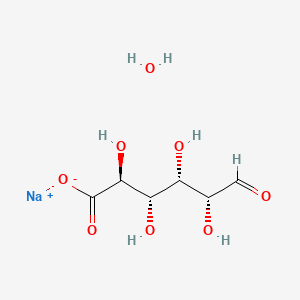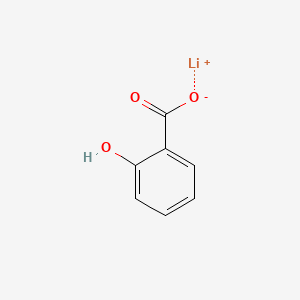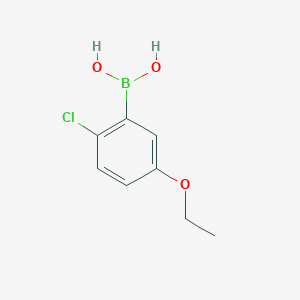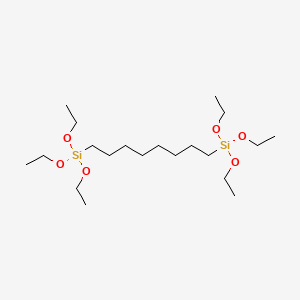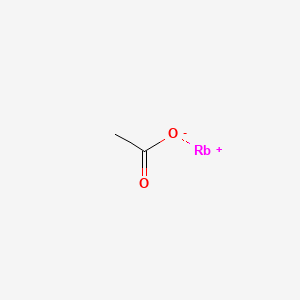
Rubidium acetate
Overview
Description
Rubidium acetate, also known as RbOAc or Rubidium diacetate, is a salt of rubidium and acetic acid. It is a white, crystalline solid with a molecular weight of 151.90 g/mol and a melting point of 513 °C. It is soluble in water, alcohol, and other polar solvents. This compound has a variety of applications in scientific research, including biochemical and physiological studies. It is also used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of various drugs and compounds.
Scientific Research Applications
Extraction and Recovery
Rubidium, including rubidium acetate, has various scientific applications due to its unique properties like strong chemical and photo-emissive activity, and easy ionization. It is used in optical and laser technology, electronics, telecommunications, biomedical research, space technology, and quantum mechanics-based computing devices. The extraction of rubidium from natural resources is challenging and requires a series of physical and chemical treatments. Efficient and environmentally friendly methods for the recovery of rubidium are subjects of ongoing research (Ertan, 2017).
Nanotechnology and Optics
Rubidium compounds, including this compound, are explored in nanotechnology and optics. For instance, rubidium is used in multication perovskite materials for improving crystallinity and suppressing defect migration, enhancing light stability and efficiency in perovskite-silicon tandem solar cells (Duong et al., 2017). Additionally, rubidium vapors, including those from this compound, are used in atomic cladding waveguides, which significantly enhance light–matter interactions, facilitating new functionalities in photonics (Stern et al., 2013).
Biochemical and Crystallographic Studies
Rubidium ions, potentially derived from this compound, are used in biochemical and crystallographic studies. For instance, rubidium ions have been utilized as counterions in protein solutions for phasing in crystallography. This method aids in the study of monovalent metal ions' interactions with proteins and other macromolecules (Korolev et al., 2001).
Environmental and Agricultural Research
This compound and other rubidium compounds are used in environmental and agricultural research. For example, rubidium marking techniques have been applied to study the dispersal and feeding behaviors of insects like the European corn borer. This technique involves the foliar application of rubidium to host plants, which is then acquired by phytophagous insects during feeding (Legg & Chiang, 1984).
Catalysis and Chemical Research
In the field of catalysis and chemical research, this compound and related compounds are explored for their unique interactions on different catalyst supports. For example, rubidium supported on various carriers like magnesia andtitania has been studied to understand its influence on catalytic reactions and surface basicity. These studies help in identifying how rubidium, including this compound, alters the properties of catalysts and affects chemical reactions (Doskocil, Bordawekar, & Davis, 1997).
Medical and Biological Applications
Although specific studies on this compound in medical and biological contexts were excluded as per your request, it's noteworthy that rubidium, as a broader category, has been researched in these fields. For example, its potential in psychiatry and implications in mammalian physiology have been subjects of interest in historical and ongoing research (Malek-Ahmadi & Williams, 1984).
Rubidium in Industrial Applications
Rubidium and its compounds, including this compound, are crucial in various industrial applications such as in the rubidium atomic clock used in GPS systems, and in the development of high-tech fields like aerospace engineering. The extraction of rubidium from mineral and brine resources is a key area of research, contributing to its industrial application and availability (Peng et al., 2021).
Geoscience and Dating Techniques
Rubidium is also significant in geoscience, particularly in dating techniques. Rubidium-87, a natural decay product found in various minerals, is used for dating episodes of heating and deformation in rocks, contributing to our understanding of geological timelines and processes (Venetskii, 1865).
Mechanism of Action
Target of Action
Rubidium acetate is a rubidium salt that results from reacting rubidium metal, rubidium carbonate, or rubidium hydroxide with acetic acid . It is used as a catalyst for the polymerization of silanol terminated siloxane oligomers
Mode of Action
It is known that rubidium can replace potassium in biological systems , which may suggest a similar mode of action for this compound. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Rubidium has been found to replace potassium in vivo , which could potentially affect numerous metabolic pathways
Pharmacokinetics
This compound is soluble in water , which suggests it could be readily absorbed and distributed in the body.
Result of Action
Rubidium shows different biological effects depending on the counter anion . For instance, a pattern of large significant NAG leakage and elevation of ALT observed in rats treated with anhydrous rubidium fluoride indicates renal and hepatic toxicities that can be attributed to fluoride .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, rubidium shows different biological effects depending on the counter anion . .
properties
IUPAC Name |
rubidium(1+);acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGKDYADEBOSPL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3COORb, C2H3O2Rb | |
| Record name | rubidium acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883442 | |
| Record name | Acetic acid, rubidium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
563-67-7 | |
| Record name | Rubidium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, rubidium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, rubidium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIDIUM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H795SZ6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Rubidium Acetate in perovskite solar cell research?
A1: this compound (RAc) has emerged as a promising material for enhancing the efficiency and stability of inorganic CsPbIBr2 perovskite solar cells (PSCs). [] Applied as an interface layer between the electron transport layer (ETL) and perovskite, RAc improves perovskite film morphology and elevates the SnO2 conduction band, facilitating electron extraction and improving band alignment. [] Additionally, RAc passivates grain boundary defects and reduces surface roughness when introduced between the perovskite and the hole transport layer (HTL), minimizing nonradiative recombination and boosting hole transfer through a raised valence band maximum. []
Q2: How does this compound affect membrane potential in biological systems?
A2: Research on Rhodobacter capsulatus indicates that this compound can influence membrane potential by facilitating the electrophoretic transport of ions. [] Similar to Potassium ions (K+), Rubidium ions (Rb+) added in the form of this compound increase membrane ionic current and decrease membrane potential above a certain threshold. [] This suggests that this compound likely utilizes a low-affinity K+ transport system for membrane translocation, potentially impacting cellular processes regulated by membrane potential. []
Q3: Can this compound be used to synthesize novel materials with unique structures?
A3: Yes, this compound serves as a valuable precursor in synthesizing diverse inorganic-organic hybrid compounds. [, , ] For instance, reacting this compound with bis(1,3-diketone) ligands and metal acetates leads to the formation of self-complementary {2}-metallacryptates, fascinating structures with potential applications in materials science. [] These structures exhibit diverse arrangements, forming linear or meandering infinite chains depending on the specific ligand and metal employed. []
Q4: What are the thermal decomposition properties of this compound?
A4: Thermogravimetric and differential thermal analysis reveal that this compound undergoes a stepwise decomposition process when heated in air. [] This process ultimately yields Rubidium Oxide (Rb2O) at temperatures above 900 °C, with Rubidium Carbonate (Rb2CO3) appearing as an intermediate product between 400-700 °C. [] The gaseous byproducts primarily consist of water (H2O), carbon dioxide (CO2), and acetone ((CH3)2CO). []
Q5: Does the thermal decomposition of this compound exhibit any unique characteristics?
A5: Interestingly, the thermal decomposition of this compound shows significant gas/solid interface activity at 400-450 °C. [] This leads to an increased production of primary gaseous products and the emergence of secondary gas-phase molecules like isobutylene ((CH3)2C=CH2), methane (CH4), and carbon monoxide (CO). [] This interfacial activity suggests potential adsorptive and catalytic properties for the solid decomposition products, opening avenues for further investigation. []
Q6: Are there any historical examples of using this compound for isotope enrichment?
A6: Yes, this compound has been used in the past for enriching Rubidium isotopes. [] Electrolysis of a this compound solution in a specifically designed cell with multiple chambers separated by diaphragms, allows for the separation of Rubidium-85 and Rubidium-87 isotopes based on their slight mobility differences under an electric field. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
